2-(4-fluorophenoxy)-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
Overview
Description
2-(4-fluorophenoxy)-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide is an intricate compound known for its multifaceted applications in scientific research. The compound stands out due to its unique structural components, involving multiple aromatic rings and heterocyclic elements.
Preparation Methods
Synthetic routes and reaction conditions: : The synthesis of 2-(4-fluorophenoxy)-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide typically involves multistep reactions. The precursor molecules, such as 4-fluorophenol, 4-fluoroaniline, and thiazol, are subjected to conditions like nitration, reduction, and subsequent acylation.
Industrial production methods: : Industrial synthesis could entail large-scale production in reactors under controlled conditions, optimizing the yield and purity through continuous monitoring. The use of automated systems ensures precise control over reaction conditions such as temperature, pressure, and time.
Chemical Reactions Analysis
Types of reactions: : The compound undergoes reactions such as:
Oxidation: : Converts active groups into their oxidized forms.
Reduction: : Reduces double bonds or nitro groups.
Substitution: : Both nucleophilic and electrophilic substitution reactions occur.
Common reagents and conditions
Oxidation: : Uses agents like potassium permanganate or chromic acid.
Reduction: : Employs reagents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: : Reactions occur in the presence of halogenating agents or nucleophiles under acidic or basic conditions.
Major products formed: : Reactions often yield derivatives with different substituent groups, resulting in a variety of analogs with potentially novel properties.
Scientific Research Applications
2-(4-fluorophenoxy)-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide has diverse applications:
Chemistry: : Used as a reagent or intermediate in the synthesis of complex molecules.
Biology: : Studies involving cell signaling pathways and enzyme interactions.
Medicine: : Potential roles in developing therapeutic agents, especially in targeting specific receptors or enzymes.
Industry: : Utilized in the manufacture of specialty chemicals and advanced materials.
Mechanism of Action
The compound's effects are mediated through its interaction with specific molecular targets. It may bind to receptor sites or act as an enzyme inhibitor, thereby altering signaling pathways or catalytic activities. The presence of fluorine atoms is crucial, as they can influence the compound's affinity and selectivity towards its targets.
Comparison with Similar Compounds
Comparison with other compounds: : Similar compounds include analogs with slight variations in the heterocyclic rings or substituent groups. What sets 2-(4-fluorophenoxy)-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide apart is its specific fluorine substitution pattern, enhancing its chemical stability and biological activity.
List of similar compounds
2-(4-chlorophenoxy)-N-(1-(4-(4-chlorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
2-(4-bromophenoxy)-N-(1-(4-(4-bromophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
2-(4-phenoxy)-N-(1-(4-(4-phenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
Each of these compounds shares structural similarities but differs in specific halogen or substituent modifications, offering a diverse range of chemical and biological properties.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N4O2S/c1-13-10-19(25-20(28)11-29-17-8-6-16(23)7-9-17)27(26-13)21-24-18(12-30-21)14-2-4-15(22)5-3-14/h2-10,12H,11H2,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYKCHHQPGDGTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)COC2=CC=C(C=C2)F)C3=NC(=CS3)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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